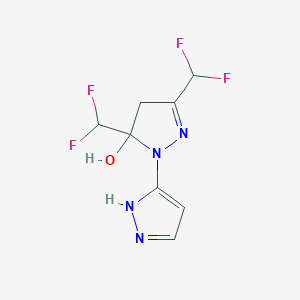![molecular formula C17H15Br2N5OS B10949199 3-[(3-bromobenzyl)sulfanyl]-5-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazole](/img/structure/B10949199.png)
3-[(3-bromobenzyl)sulfanyl]-5-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:
Preparation of 5-Bromo-2-methoxybenzaldehyde: This can be synthesized by bromination of 2-methoxybenzaldehyde using bromine in the presence of a suitable catalyst.
Formation of 1,2,4-Triazole Derivative: The triazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate precursor.
Coupling Reaction: The final step involves coupling the 5-bromo-2-methoxybenzaldehyde with the triazole derivative in the presence of a base to form the hydrazone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology
Biological Probes: It can be used as a probe to study biological processes due to its unique chemical properties.
Medicine
Drug Development:
Industry
Mechanism of Action
The mechanism of action of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzaldehyde
- 3-Bromo-2-methoxybenzaldehyde
- 5-Bromo-2,3-dimethoxybenzaldehyde
Uniqueness
The uniqueness of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H15Br2N5OS |
|---|---|
Molecular Weight |
497.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-[(3-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H15Br2N5OS/c1-25-15-6-5-14(19)8-12(15)9-20-22-16-21-17(24-23-16)26-10-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H2,21,22,23,24)/b20-9+ |
InChI Key |
YSQGTDLCZOTQHU-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NN2)SCC3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NN2)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B10949116.png)
![N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B10949117.png)
![4-bromo-1-ethyl-N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10949120.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole](/img/structure/B10949123.png)
![2-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B10949139.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B10949150.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10949172.png)
![6-bromo-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949176.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10949182.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10949187.png)

![(5-Chlorothiophen-2-yl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10949195.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole](/img/structure/B10949203.png)
![2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10949208.png)
